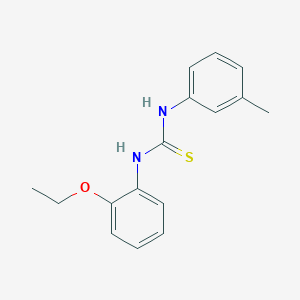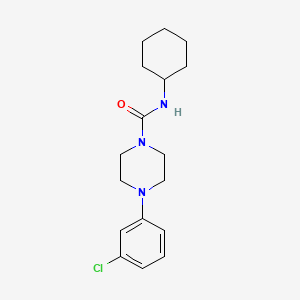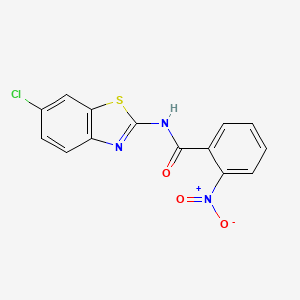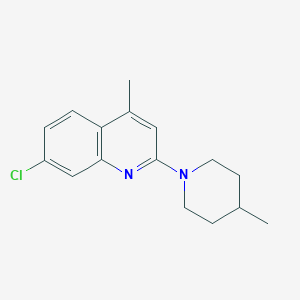
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a thiourea derivative and has been found to possess several biochemical and physiological effects. The purpose of
Mechanism of Action
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its various applications in scientific research, and its mechanism of action has been well characterized. However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the toxicity of this compound has not been extensively studied, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea. One potential direction is to further investigate its potential as a cancer chemopreventive agent. This compound has been found to possess antitumor properties, and future studies could explore its efficacy in preventing the development of cancer. Another potential direction is to investigate the toxicity of this compound. While it has been found to be relatively non-toxic in certain experiments, further studies are needed to fully understand its safety profile. Additionally, future studies could explore the potential of this compound in treating other diseases such as cardiovascular disease and neurodegenerative disorders.
Synthesis Methods
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea can be synthesized by reacting 2-ethoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid that can be purified by recrystallization.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been studied extensively for its various applications in scientific research. It has been found to possess potent antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-5-4-9-14(15)18-16(20)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIQLWUULYNMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)


![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)


![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)